1-(4-Piperidinyl)indoline dihydrochloride
Overview
Description
1-(4-Piperidinyl)indoline dihydrochloride is a chemical compound with the CAS Number: 1220020-04-1 . Its molecular weight is 275.22 and its molecular formula is C13H20Cl2N2 . The IUPAC name for this compound is 1-(piperidin-4-yl)indoline dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H . The InChI Key is YNXWWGGYSSXOLA-UHFFFAOYSA-N .Scientific Research Applications
1. Catalysis and Synthesis
1-(4-Piperidinyl)indoline dihydrochloride plays a role in catalysis and synthesis. Zhao et al. (2014) demonstrated its application in a Michael-Michael cascade reaction for assembling complex molecules with excellent enantioselectivities (Yonglong Zhao et al., 2014).
2. Pharmaceutical Research
This compound is utilized in pharmaceutical research for creating novel drug molecules. Li et al. (2013) identified a derivative as a potent and selective inhibitor in pharmacological and antitumor assays (Jingrong Li et al., 2013). Additionally, the study of analogues of this compound as potential antidepressants was conducted by Ong et al. (1983) (H. Ong et al., 1983).
3. Neurochemical Studies
Euvrard and Boissier (1980) investigated a piperidinyl indole derivative's effect on serotonin neurons, indicating its potential in neurochemical research (C. Euvrard & J. Boissier, 1980).
4. Energy Storage and Solar Cells
In energy storage, Dean et al. (2011) explored its role in hydrogen storage for fuel cells, highlighting its relevance in sustainable energy solutions (Darrell Dean et al., 2011). Additionally, Horiuchi et al. (2004) reported its efficiency in dye-sensitized solar cells, marking a significant contribution to renewable energy technology (Tamotsu Horiuchi et al., 2004).
5. Molecular Docking and Anti-Tumor Activity
Li et al. (2020) explored the design and synthesis of 1'-methylspiro[indoline-3,4'-piperidine] derivatives, assessing their anti-tumor activity and conducting molecular docking studies (Junjian Li et al., 2020).
6. Biological Activities
Studies like that of Gueremy et al. (1980) investigate the compound's role as selective inhibitors of neuronal serotonin uptake, offering insights into its biological activities (C. Gueremy et al., 1980).
7. Organic Chemistry
In organic chemistry, the synthesis and applications of spiro[indoline-3,4'-piperidine] and its derivatives are explored for their potential in creating various biologically active compounds (Kota Sugimoto et al., 2023).
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-(4-Piperidinyl)indoline dihydrochloride, are of significant interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(4-piperidinyl)indoline dihydrochloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, however, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(4-Piperidinyl)indoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites . Additionally, this compound has been shown to interact with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to their activation or inhibition . For instance, its interaction with cytochrome P450 enzymes results in the formation of reactive metabolites that can further interact with cellular components . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter activity and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), plays a crucial role in its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . For example, its localization to the endoplasmic reticulum is essential for its interaction with cytochrome P450 enzymes and subsequent metabolic processes .
Properties
IUPAC Name |
1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXWWGGYSSXOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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